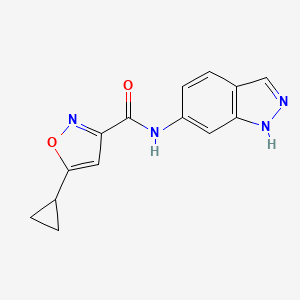

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance in the field of drug discovery . Indazole is another organic compound that consists of a benzene ring fused to a pyrazole ring. It’s a privileged structure in medicinal chemistry and is present in various therapeutic agents.

Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis

Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions . Indazole is a fused bicyclic compound, consisting of a benzene ring and a pyrazole ring.Chemical Reactions Analysis

The synthesis of isoxazoles often involves the (3 + 2) cycloaddition reaction of an alkyne (a dipolarophile) and nitrile oxide (a dipole) . This reaction is widely used and researched in the synthesis of isoxazole derivatives .Applications De Recherche Scientifique

Isoxazole Alkaloids and Biological Activity

Isoxazole alkaloids, a small and diverse group of natural products based on the isoxazole skeleton, have garnered attention due to their biological activities. These compounds, including well-known antibiotics and toxins, have been isolated from various sources like marine sponges, bacteria, and mushrooms. Their simple to complex structures and the associated biological activities make them significant in scientific research, highlighting the potential pharmacological importance of related isoxazole compounds (Rahbaek & Christophersen, 2001).

Synthetic Routes for Heterocyclic Compounds

The synthesis of 1,2,3-triazoles, another class of N-heterocyclic compounds, showcases the diverse applications in drug discovery and material science. This includes various drugs with a 1,2,3-triazole ring, emphasizing the significance of synthetic routes for developing new biologically active compounds. Such synthetic methodologies can be applied to isoxazole-based compounds, presenting opportunities for discovering new therapeutic agents (Kaushik et al., 2019).

Indazole Derivatives and Therapeutic Applications

Indazole derivatives, sharing a part of the chemical structure with your compound of interest, have shown a wide variety of biological activities. Over recent years, these derivatives have been the focus of novel therapeutic agent development, demonstrating the potential for compounds with similar scaffolds to be explored in various disorders, including cancer and neurodegeneration (Denya et al., 2018).

Control of Radical Cyclizations in Synthesis

Radical cyclizations are crucial for constructing carbo- and heterocyclic compounds, including natural products and potentially active pharmaceutical ingredients. This review emphasizes the importance of regiochemistry control in radical cyclizations for synthesizing complex molecules, which could be relevant for developing synthetic strategies for compounds like 5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide (Ishibashi & Tamura, 2004).

Orientations Futures

The future directions in the research of isoxazole and indazole derivatives could involve the development of new synthetic strategies and designing of new derivatives based on the most recent knowledge emerging from the latest research . These compounds have a wide spectrum of biological activities and therapeutic potential, making them promising candidates for the development of new drugs .

Propriétés

IUPAC Name |

5-cyclopropyl-N-(1H-indazol-6-yl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c19-14(12-6-13(20-18-12)8-1-2-8)16-10-4-3-9-7-15-17-11(9)5-10/h3-8H,1-2H2,(H,15,17)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSOUWFBXNXZVDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NC3=CC4=C(C=C3)C=NN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-cyclopropyl-N-(1H-indazol-6-yl)isoxazole-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclohexyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2536965.png)

![2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2536968.png)

![N-(5-chloro-2-methoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2536970.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2536974.png)

![1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone](/img/structure/B2536977.png)

![5-methyl-7-(3-phenoxyphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536983.png)

![2-(benzylthio)-1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2536985.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2536986.png)